molecular formula C11H15Cl2N3 B6350985 N-Methyl-1-(3-phenyl-1h-pyrazol-4-yl)methanaminedihydrochloride CAS No. 1984117-28-3

N-Methyl-1-(3-phenyl-1h-pyrazol-4-yl)methanaminedihydrochloride

Cat. No.: B6350985
CAS No.: 1984117-28-3
M. Wt: 260.16 g/mol
InChI Key: HMFIKHBIDAARQJ-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-phenyl-1h-pyrazol-4-yl)methanaminedihydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-phenyl-1h-pyrazol-4-yl)methanaminedihydrochloride typically involves the reaction of 3-phenyl-1H-pyrazole with N-methylmethanamine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalysts: Acid catalysts like hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-phenyl-1h-pyrazol-4-yl)methanaminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Nucleophiles like halides or amines in the presence of a base

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids

    Reduction: Formation of N-methyl-1-(3-phenyl-1H-pyrazol-4-yl)methanamine

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

N-Methyl-1-(3-phenyl-1h-pyrazol-4-yl)methanaminedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-phenyl-1h-pyrazol-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1H-pyrazole: A precursor in the synthesis of N-Methyl-1-(3-phenyl-1h-pyrazol-4-yl)methanaminedihydrochloride.

    N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: A structurally similar compound with different pharmacological properties.

    1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with distinct chemical and biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-12-7-10-8-13-14-11(10)9-5-3-2-4-6-9;;/h2-6,8,12H,7H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFIKHBIDAARQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(NN=C1)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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